6-Hydroxy-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one hydrochloride

Description

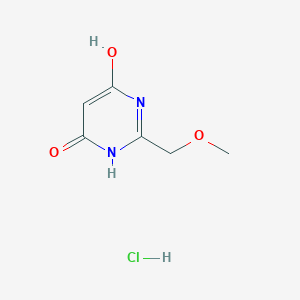

6-Hydroxy-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one hydrochloride is a dihydropyrimidinone derivative characterized by a methoxymethyl substituent at position 2 and a hydroxy group at position 6 of the pyrimidine ring. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and synthetic applications .

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-hydroxy-2-(methoxymethyl)-1H-pyrimidin-6-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3.ClH/c1-11-3-4-7-5(9)2-6(10)8-4;/h2H,3H2,1H3,(H2,7,8,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBXXYJNEVGFFMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC(=CC(=O)N1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of a suitable β-ketoester with guanidine in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of reactors and controlled environments to ensure purity and yield. The process may involve multiple steps, including purification and crystallization, to obtain the final product.

Chemical Reactions Analysis

Functionalization Reactions

Dihydropyrimidinone derivatives exhibit reactivity at multiple positions, as demonstrated in analogous compounds:

C-2 Methoxymethyl Modifications

The methoxymethyl group (-CH2OCH3) can undergo nucleophilic substitution or oxidation. For example:

-

Demethylation : Acidic hydrolysis converts methoxy groups to hydroxyls .

-

Oxidation : Catalytic systems (e.g., KMnO4/H2SO4) could oxidize the methoxymethyl group to a carboxylate, though this requires experimental validation.

C-6 Hydroxyl Reactivity

The hydroxyl group participates in:

-

O-Alkylation/Arylation : Diaryliodonium triflate (Ph2IOTf) with K2CO3 in toluene achieves O-arylation (65% yield in model systems) .

-

Esterification : Coupling with acyl chlorides under basic conditions forms esters.

Ring System Transformations

The dihydropyrimidinone core supports diverse ring modifications:

For instance, heating with 3-aminocrotonitrile induces regioselective cyclization to pyrazolopyrimidinones .

Catalytic Asymmetric Modifications

Enantioselective synthesis strategies for DHPMs include:

-

Organocatalysis : Proline derivatives induce asymmetry in multicomponent reactions .

-

Metal Catalysis : NiCl2·6H2O/HCl mediates condensations with β-diketo compounds (36–90% yields) .

Stability and Salt Formation

The hydrochloride salt enhances water solubility and crystallinity. Stability studies suggest:

Scientific Research Applications

Chemistry: In chemistry, the compound is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals and other chemical products.

Biology: In biological research, the compound is studied for its potential biological activities. It may be used in assays to investigate its effects on cellular processes and enzyme activities.

Medicine: The compound has potential medicinal applications, including its use as a precursor for the synthesis of drugs. It may be investigated for its therapeutic properties in treating various diseases.

Industry: In industry, the compound is used in the production of various chemical products. It can be employed in the manufacturing of materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism by which 6-Hydroxy-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations at Position 2

The substituent at position 2 of the dihydropyrimidinone ring significantly influences physicochemical and biological properties:

- Methoxymethyl group : In the target compound, the methoxymethyl group provides moderate lipophilicity and hydrogen-bonding capacity, balancing solubility and membrane permeability .

- Morpholin-4-yl group : 6-Hydroxy-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one () introduces a polar morpholine ring, enhancing aqueous solubility and enabling interactions with polar targets like kinases or GPCRs .

- Aminopropyl group: 2-(2-Aminopropan-2-yl)-5-methoxy-3,4-dihydropyrimidin-4-one hydrochloride () features a basic amine, increasing solubility in acidic environments and enabling protonation-dependent binding .

Substituent Variations at Other Positions

- Position 5 : The 5-methoxy group in ’s compound may sterically hinder ring oxidation, improving metabolic stability compared to the target compound’s unsubstituted position 5 .

- Position 6: The hydroxy group in the target compound contrasts with the methyl group in 2-(1-Aminocyclopentyl)-6-methyl-3,4-dihydropyrimidin-4-one hydrochloride (), which reduces polarity and may alter target selectivity .

Salt Forms and Bioavailability

Hydrochloride salts (e.g., target compound, , Raloxifene Hydrochloride in ) are common for improving crystallinity and oral absorption. For instance, Raloxifene Hydrochloride’s benzo[b]thienyl structure demonstrates how salt forms can stabilize labile functional groups while retaining bioactivity .

Comparative Data Table

Pharmacological Implications

- Target Compound: The hydroxy group at position 6 may act as a hydrogen-bond donor, while the methoxymethyl group offers metabolic stability via ether linkage .

- Aminopropyl Analog (): The basic amine could facilitate binding to acidic residues in enzymes, such as HIV protease or bacterial dihydrofolate reductase .

- Morpholine Analog () : Polar interactions with kinases (e.g., PI3K) are plausible, similar to FDA-approved morpholine-containing drugs .

Biological Activity

6-Hydroxy-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C₆H₈N₂O₃

- Molecular Weight : 156.14 g/mol

- Purity : Minimum 95%

Research indicates that compounds similar to 6-Hydroxy-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one exhibit various biological activities, primarily through interactions with specific enzymes and receptors.

- Inhibition of Enzymatic Activity : Studies have shown that related compounds can act as inhibitors of myeloperoxidase (MPO), a key enzyme involved in inflammatory processes. For instance, N1-substituted derivatives demonstrated potent inhibition of MPO activity in vitro and in vivo, suggesting a potential pathway for therapeutic application in inflammatory diseases .

- Antioxidant Properties : Compounds within the dihydropyrimidine class are noted for their antioxidant capabilities, which may contribute to their protective effects against oxidative stress-related damage .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrimidine derivatives. For instance, certain derivatives have shown significant antibacterial activity against various pathogens, indicating their potential as novel antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is supported by its ability to inhibit MPO activity. This inhibition can reduce the production of reactive oxygen species (ROS) and inflammatory mediators, suggesting a role in managing conditions such as cardiovascular diseases and autoimmune disorders .

Case Studies

- Preclinical Evaluations : In a study involving lipopolysaccharide-stimulated human whole blood, compounds similar to 6-Hydroxy-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one were shown to significantly reduce MPO activity, demonstrating their potential efficacy in inflammatory conditions .

- Pharmacokinetics : A lead compound derived from this class was advanced to clinical trials based on its favorable pharmacological profile. It exhibited robust inhibition of plasma MPO activity upon oral administration in animal models .

Data Table: Summary of Biological Activities

| Activity Type | Related Compounds | Observations |

|---|---|---|

| Antimicrobial | Various pyrimidine derivatives | Significant antibacterial effects against pathogens |

| Anti-inflammatory | N1-substituted derivatives | Reduced MPO activity in stimulated human blood |

| Antioxidant | Dihydropyrimidine analogs | Protection against oxidative stress |

Q & A

Q. What are the recommended synthetic routes for 6-hydroxy-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one hydrochloride, and how can reaction conditions be optimized?

The compound can be synthesized via modified Biginelli reactions, utilizing aldehydes, β-ketoesters, and urea derivatives. For example, ZnCl₂ in a toluene-heptane solvent system (1:1 v/v) under reflux conditions has been effective for analogous dihydropyrimidinones . Key parameters include:

- Catalyst selection : Lewis acids (e.g., ZnCl₂) enhance cyclocondensation efficiency.

- Solvent system : Polar aprotic solvents improve solubility of intermediates.

- Temperature control : Reflux (~110°C) ensures complete conversion while minimizing side reactions. Post-synthesis, recrystallization from ethanol/water mixtures (7:3) yields high-purity products.

Q. How can researchers characterize the tautomeric behavior of this compound in solution?

Tautomerism between 6-hydroxy and 6-keto forms can be analyzed via:

- NMR spectroscopy : Compare -NMR chemical shifts in DMSO-d₆ vs. CDCl₃; hydroxy tautomers show downfield shifts (~δ 10-12 ppm) for exchangeable protons .

- UV-Vis spectroscopy : Monitor absorbance changes at 260–280 nm in buffered solutions (pH 4–10) to identify dominant tautomers . Computational methods (DFT) may further predict stability of tautomeric forms.

Q. What stability considerations are critical for handling and storing this compound?

Stability is pH- and humidity-sensitive:

- Storage : Preserve in airtight containers at ≤25°C with desiccants (silica gel) to prevent hydrolysis of the methoxymethyl group .

- Light sensitivity : Protect from UV exposure to avoid photodegradation; amber glass vials are recommended .

- Solution stability : Use freshly prepared solutions in degassed solvents (e.g., DMF or acetonitrile) for experiments requiring >24-hour stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay variability or impurity profiles. Mitigation strategies include:

- Purity validation : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to confirm ≥98% purity .

- Dose-response standardization : Test activity across multiple cell lines (e.g., HEK293, HeLa) with controlled passage numbers .

- Metabolite profiling : LC-MS/MS can identify degradation products interfering with bioactivity assays .

Q. What mechanistic insights exist for the compound’s potential as a kinase inhibitor?

Structural analogs (e.g., pyrido[1,2-a]pyrimidin-4-ones) exhibit kinase inhibition via ATP-binding pocket interaction. Key steps for mechanistic studies:

Q. How can the methoxymethyl group’s electronic effects influence reactivity in derivatization reactions?

The methoxymethyl group acts as an electron-donating substituent, altering regioselectivity in electrophilic substitutions:

- Friedel-Crafts alkylation : Prioritizes C-5 substitution due to increased electron density at adjacent positions .

- Nucleophilic aromatic substitution : Reactivity at C-2 is suppressed; instead, halogenation occurs at C-6 . DFT calculations (Mulliken charges) can predict reactive sites for functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.